Trimethylolpropane monoallyl ether

Catalog No.
S1896270
CAS No.
682-11-1
M.F
C9H18O3
M. Wt
174.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Trimethylolpropane monoallyl ether

CAS Number

682-11-1

Product Name

Trimethylolpropane monoallyl ether

IUPAC Name

2-ethyl-2-(prop-2-enoxymethyl)propane-1,3-diol

Molecular Formula

C9H18O3

Molecular Weight

174.24 g/mol

InChI

InChI=1S/C9H18O3/c1-3-5-12-8-9(4-2,6-10)7-11/h3,10-11H,1,4-8H2,2H3

InChI Key

LZDXRPVSAKWYDH-UHFFFAOYSA-N

SMILES

CCC(CO)(CO)COCC=C

Canonical SMILES

CCC(CO)(CO)COCC=C

Trimethylolpropane monoallyl ether is a chemical compound with the molecular formula C9H18O3C_9H_{18}O_3 and a molecular weight of 174.27 g/mol. It is categorized as an unsaturated alcohol, containing two hydroxyl groups and one allyl group, making it a versatile compound in various chemical applications. This compound appears as a clear, colorless liquid with a melting point of approximately -10 °C and a boiling point of around 160 °C at 33 mm Hg .

  • Synthesis of functionalized materials

    TMPME's trifunctional core (three hydroxyl groups) and an allyl ether group make it a versatile building block for creating complex molecules. Researchers can utilize TMPME to synthesize dendritic polymers, star-shaped polymers, and other functional materials with specific properties for applications in catalysis, drug delivery, and electronics [Source: Perstorp product information on Trimethylolpropane Monoallyl Ether].

  • Modification of Biomolecules

    The allyl group in TMPME can be further modified through various reactions, allowing researchers to attach TMPME to biomolecules like proteins or carbohydrates. This conjugation strategy helps in studying protein-protein interactions, designing targeted drug delivery systems, and developing biocompatible materials [Source: You can find more information about conjugation reactions from various chemistry textbooks or online resources like Khan Academy ].

Due to its functional groups. Key reactions include:

  • Esterification: The hydroxyl groups can react with acids to form esters, which are crucial in the synthesis of polymers.
  • Crosslinking: The allyl group allows for crosslinking reactions, particularly in the presence of radical initiators, leading to the formation of three-dimensional polymer networks.
  • Hydrolysis: In aqueous environments, Trimethylolpropane monoallyl ether can undergo hydrolysis, breaking down into its constituent parts.

These reactions highlight its utility in polymer chemistry and coatings .

The synthesis of Trimethylolpropane monoallyl ether typically involves the reaction of trimethylolpropane with allyl chloride or allyl bromide in the presence of a base catalyst. This method allows for the selective formation of the monoallyl ether while minimizing the formation of diallyl ethers. The general reaction can be summarized as follows:

  • Starting Materials: Trimethylolpropane + Allyl Chloride/Bromide
  • Catalyst: Base (e.g., sodium hydroxide)
  • Reaction Conditions: Typically performed under reflux conditions to facilitate the reaction.

This synthesis route is favored due to its efficiency and yield .

Trimethylolpropane monoallyl ether has diverse applications across various industries:

  • Coatings: It serves as a crosslinker in automotive coatings and industrial paints, enhancing durability and resistance to environmental factors .
  • Adhesives: Its ability to form strong bonds makes it useful in adhesive formulations.
  • Pharmaceuticals: As a reactant, it is involved in synthesizing active pharmaceutical ingredients.
  • Polymer Chemistry: It is utilized in producing specialty polymers through crosslinking reactions.

These applications underscore its significance in industrial chemistry and materials science .

Several compounds share structural similarities with Trimethylolpropane monoallyl ether, notably:

Compound NameMolecular FormulaKey Characteristics
Trimethylolpropane diallyl etherC12H22O4C_{12}H_{22}O_4Contains two allyl groups; used for stronger crosslinking
Glycerol diacrylateC6H10O4C_{6}H_{10}O_4Used in UV-curable coatings; contains acrylate groups
Pentaerythritol tetraacrylateC13H16O4C_{13}H_{16}O_4Highly reactive; used in polymerization processes

Uniqueness of Trimethylolpropane Monoallyl Ether

Trimethylolpropane monoallyl ether is unique due to its balanced structure that provides both hydroxyl and allyl functionalities, allowing for versatile applications in coatings and adhesives without excessive reactivity that may lead to unwanted side reactions. Its single allyl group distinguishes it from similar compounds that contain multiple reactive sites, making it particularly useful for controlled crosslinking applications .

Physical Description

Liquid

XLogP3

0.4

UNII

112W61CL04

GHS Hazard Statements

Aggregated GHS information provided by 604 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 117 of 604 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 487 of 604 companies with hazard statement code(s):;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

682-11-1

Wikipedia

Trimethylolpropane monoallyl ether

General Manufacturing Information

Plastic material and resin manufacturing
Plastics product manufacturing
1,3-Propanediol, 2-ethyl-2-[(2-propen-1-yloxy)methyl]-: ACTIVE

Dates

Modify: 2023-08-16

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